Product packaging for Z-Ala-phe-ome(Cat. No.:)

Z-Ala-phe-ome

Cat. No.: B8739701
M. Wt: 384.4 g/mol
InChI Key: SIHNOQQFBTTYLO-YJBOKZPZSA-N
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Description

Significance of Dipeptide Derivatives in Biochemical and Medicinal Chemistry Research

Dipeptides, the shortest peptides composed of two amino acid units, and their derivatives are of immense importance across various scientific disciplines ctdbase.org. Their significance stems from their diverse biological activities, structural versatility, and utility in synthetic chemistry.

In medicinal chemistry , dipeptide derivatives are integral to drug design and development. They serve as the foundational structures for numerous drugs and therapeutic agents, including components found in aminopenicillin, amoxicillin, and ACE inhibitors ctdbase.orgchemicalbook.com. Their inherent properties, such as ease of preparation, lack of toxic metabolites, ability to penetrate biological barriers, and enhanced stability compared to larger oligopeptides, make them attractive candidates for pharmaceutical applications acs.org. For instance, certain anticancer drugs leverage the dependence of cancer cells on specific amino acids, showcasing the therapeutic potential of amino acid derivatives chemicalbook.com. Furthermore, dipeptide derivatives have been investigated for a wide array of biological activities, including anticancer, antioxidant, neuroprotective, antiviral, antibacterial, anti-inflammatory, antihyperglycemic, antiarrhythmic, immunomodulatory, antiparasitic, anthelmintic, insecticidal, antifouling, vasorelaxant, and metabolic regulatory activities ctdbase.org. They are also crucial intermediates in the synthesis of various peptides employed in pharmaceuticals and biochemical studies fishersci.at.

Beyond their direct therapeutic applications, dipeptide derivatives function as catalysts or chiral auxiliaries in synthetic organic chemistry ctdbase.org. They also serve as excellent model systems for theoretical investigations into constrained structural scaffolds that possess relevant pharmacophores ctdbase.org. This dual role underscores their utility in both the fundamental understanding of chemical reactions and the practical synthesis of complex molecules. The potential for dipeptide-based compounds to serve as tools for probing specific proteins or metabolites in vivo, or as building blocks for larger macromolecules, further emphasizes their expanding utility ctdbase.org.

Z-Ala-Phe-OMe as a Model System and Building Block in Peptide Science

N-Benzyloxycarbonyl-L-alanyl-L-phenylalanine methyl ester (this compound) is a protected dipeptide derivative that has found extensive use as a model system and a building block in peptide science due to its well-defined structure and reactivity.

As a model system , this compound is frequently employed to study fundamental aspects of peptide chemistry, particularly enzymatic synthesis and hydrolysis. For example, it acts as an acyl donor in the enzymatic synthesis of C-terminal arylamides of amino acids and peptides, a process often catalyzed by proteases such as Alcalase. Research has shown that using Alcalase 2.4 L FG, an industrial serine protease, this compound can be efficiently converted to Z-Ala-Phe-NH2, achieving yields of approximately 95% in batch production at 30°C over 24 hours.

This compound has also been utilized as a substrate in investigations into peptide bond formation catalyzed by simpler peptides like seryl-histidine (Ser-His). Such studies provide insights into the mechanisms of peptide synthesis, including those relevant to primitive chemistry and the biogenesis of long macromolecules. The hydrolysis of this compound to its corresponding carboxylic acid, Z-Ala-Phe-OH, catalyzed by α-bovine chymotrypsin (B1334515) (αCT), has also been a subject of study, contributing to the understanding of enzyme kinetics and specificity. Furthermore, this compound has served as an acyl donor for tripeptide synthesis catalyzed by subtilisin Carlsberg.

In terms of its role as a building block , this compound is a crucial intermediate in the synthesis of larger peptide structures. Its benzyloxycarbonyl (Z) protecting group on the N-terminus and methyl ester on the C-terminus provide controlled reactivity, allowing for selective deprotection and subsequent coupling reactions to extend the peptide chain. The compound's crystal structure has been determined, revealing the significant role of N-H···O=C hydrogen bonds within the peptidic backbone in dictating its conformation and self-assembly. This understanding is vital for the controlled assembly of simple peptidic sequences at the nanometric scale, with implications for the preparation of nanomaterials.

The synthesis of this compound itself has been optimized using enzymatic methods. For instance, thermolysin has been successfully employed to catalyze the formation of this compound from Z-Ala-OH and Phe-OMe·HCl. Under optimized conditions (6 hours at 50°C in buffer), a yield of 66% of precipitated this compound was achieved.

Table 1: Research Findings on this compound Synthesis and Reactivity

Reaction TypeSubstrate(s)Catalyst/ConditionsProduct(s)Yield (%)Reference
Synthesis of this compoundZ-Ala-OH, Phe-OMe·HClThermolysin, 50°C, 6h, bufferThis compound66
Enzymatic Amidation (using this compound)This compound, Ammonium (B1175870) carbamateAlcalase 2.4 L FG, 30°C, 24hZ-Ala-Phe-NH2~95
Hydrolysis of this compoundThis compoundα-bovine chymotrypsin (αCT)Z-Ala-Phe-OH-
Tripeptide Synthesis (using this compound)This compound (acyl donor), suitable nucleophileSubtilisin CarlsbergTripeptide-

The consistent use of this compound in diverse enzymatic and chemical synthesis studies underscores its importance as a versatile and well-characterized compound for advancing peptide science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24N2O5 B8739701 Z-Ala-phe-ome

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H24N2O5

Molecular Weight

384.4 g/mol

IUPAC Name

methyl (2S)-3-phenyl-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate

InChI

InChI=1S/C21H24N2O5/c1-15(22-21(26)28-14-17-11-7-4-8-12-17)19(24)23-18(20(25)27-2)13-16-9-5-3-6-10-16/h3-12,15,18H,13-14H2,1-2H3,(H,22,26)(H,23,24)/t15-,18-/m0/s1

InChI Key

SIHNOQQFBTTYLO-YJBOKZPZSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for Z Ala Phe Ome and Its Analogues

Enzymatic Synthesis Approaches

Reaction Condition Control and Optimization in Biocatalysis

Temperature and pH Profiles for Maximizing Enzymatic Yields

For the C-terminal amidation of Z-Ala-Phe-OMe to Z-Ala-Phe-NH2 using sol-gel immobilized Alcalase, a batch reaction at 30°C achieved approximately 95% yield of the amide product after 24 hours. uni.lu Enzymatic reactions are generally sensitive to pH, as it affects enzyme activity and stability, as well as the ionization state of substrates, which can influence their reactivity and solubility. wikipedia.orguni-freiburg.de

Table 1: Effect of Temperature on this compound Enzymatic Synthesis Yield (Thermolysin-Catalyzed)

Temperature (°C)Yield (%)
2543
5066
7048
Enzyme Immobilization Techniques for Enhanced Catalysis (e.g., Sol-Gel Matrices)

Enzyme immobilization is a crucial technique to enhance the stability, reusability, and catalytic efficiency of enzymes in peptide synthesis. For the synthesis of this compound and its amidation, Alcalase 2.4L FG, a commercial protease from Bacillus licheniformis (Subtilisin A), has been successfully immobilized in glass sol-gel matrices. fishersci.se This method utilizes alkoxysilanes such as dimethyldimethoxysilane (DMDMOS) and tetramethoxysilane (B109134) (TMOS) as precursors. uni.lufishersci.se

Among the screened silane (B1218182) monomers, DMDMOS demonstrated superior performance, leading to the highest activity in the ammonolysis of this compound. The immobilization efficiency for the protein ranged from 68% to 98%, with the total amidation activity of the immobilized Alcalase reaching up to 1.76 µmol/h/mg gel. The optimal enzyme loading capacity within the silica (B1680970) matrix was determined to be 115 mg per gram of dry silica xerogel (11.5% w/w). fishersci.se

Immobilized enzymes exhibit enhanced operational stability. The sol-gel prepared biocatalyst retained 100% of its initial activity even after 14 cycles of repeated use, and its thermal stability at 70°C increased threefold upon entrapment. fishersci.se Furthermore, a continuous system using a packed-bed reactor with the immobilized enzyme successfully achieved total conversion of this compound, retaining initial activity over 10 cycles of repeated use. uni.lu

Table 2: Key Parameters for Alcalase Immobilization in Sol-Gel Matrices for this compound Amidation

ParameterValue/Observation
Immobilization MethodPhysical entrapment in glass sol-gel matrices
PrecursorsDimethyldimethoxysilane (DMDMOS), Tetramethoxysilane (TMOS)
Optimal SilaneDMDMOS
Protein Immobilization (%)68–98%
Amidation ActivityUp to 1.76 µmol/h/mg gel
Optimal Enzyme Loading115 mg/g dry silica xerogel (11.5% w/w)
Activity Retention (Reusability)100% after 14 cycles
Thermal Stability ImprovementThreefold increase at 70°C

Stereochemical Control and Racemization Mitigation in Enzymatic Processes

Stereochemical control is paramount in peptide synthesis to ensure the biological activity and purity of the final product, as racemization can lead to inactive or even harmful diastereomers. wikidata.orgvirtualchemistry.org Enzymatic peptide synthesis is highly advantageous in this regard, as enzymes typically exhibit high stereoselectivity. The enzymatic synthesis of C-terminal arylamides, a class that includes derivatives of this compound, has been shown to be completely free of racemization, a significant contrast to many chemical synthesis methods. nih.gov

Furthermore, the use of urethane-protected amino acids, such as those protected with the benzyloxycarbonyl (Z) group (e.g., Z-Ala-OH in the synthesis of this compound), generally proceeds without epimerization in model dipeptide systems. chem960.com This inherent stereoselectivity of enzymes, coupled with appropriate protecting group strategies, contributes significantly to the production of chirally pure this compound.

Chemical Synthesis Methods

Chemical synthesis methods for this compound involve the formation of peptide bonds through various coupling strategies, offering versatility and scalability.

Solution-Phase Peptide Coupling Methodologies

Solution-phase peptide synthesis (SPPS) involves the coupling of amino acid residues in a homogeneous solvent system. This approach is widely used for its flexibility and ease of scale-up. Common strategies involve the activation of the carboxyl group of one amino acid, followed by its reaction with the amino group of another. wikipedia.org

For the formation of peptide bonds, various coupling reagents are employed. Dicyclohexylcarbodiimide (DCC) is a widely used condensing agent, often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to enhance reaction efficiency and minimize racemization. nih.govwikipedia.org Other effective coupling reagents include O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU) which, along with a tertiary base like triethylamine (B128534) (Et3N), can facilitate coupling reactions, typically performed in solvents such as dichloromethane (B109758) (DCM) at room temperature. wikipedia.org

Recent advancements in solution-phase peptide synthesis focus on sustainability. A "green solution-phase peptide synthesis" (GSolPPS) protocol utilizes propylphosphonic anhydride (B1165640) (T3P®) as a coupling reagent. This method, applied to Z-protected peptides, can be performed in more environmentally friendly solvents like ethyl acetate (B1210297) (EtOAc) instead of dimethylformamide (DMF), contributing to a lower process mass intensity. sigmaaldrich.com

Utilization of Active Esters and Coupling Reagents (e.g., N-hydroxysuccinimide esters, pentachlorophenyl esters)

The formation of active esters is a common strategy in chemical peptide synthesis to enhance the reactivity of the carboxyl component. These activated intermediates readily react with the amino group of another amino acid to form the peptide bond. wikidata.org Prominent examples include N-hydroxysuccinimide (HOSu) esters and pentachlorophenyl esters. guidechem.comsigmaaldrich.com

HOSu esters are known for their reactivity and are often preferred over p-nitrophenyl esters. sigmaaldrich.com The HOSu/DCC method is a well-established protocol for generating these active esters, which then undergo aminolysis to form the desired amide bond. cenmed.comfishersci.co.uk

Coupling reagents play a critical role in facilitating peptide bond formation and managing side reactions, particularly racemization. Carbodiimides like DCC are effective activators, but their use often necessitates additives such as HOBt. HOBt acts as a racemization suppressor and also enhances the reaction rate by forming an active ester intermediate that is less prone to racemization via oxazolone (B7731731) formation. wikipedia.orgcenmed.com Other modern coupling reagents, including HATU, HOAt, OxymaPure, BOP, COMU, HOTU, and T3P®, are continuously developed and optimized to provide high yields with minimal epimerization. wikidata.orgwikipedia.orgsigmaaldrich.comfishersci.ca

Advanced Reaction Protocols: One-Pot and Continuous Synthesis via Reactive Extrusion

To improve efficiency and reduce waste, advanced reaction protocols such as one-pot and continuous synthesis methods are being developed. One-pot protocols aim to combine multiple synthetic steps without intermediate purification, significantly reducing work-up procedures and solvent consumption. This approach has been shown to achieve very low process mass intensity (PMI) in solution-phase peptide synthesis. sigmaaldrich.com

Continuous synthesis, including techniques like reactive extrusion, offers advantages in terms of process control, scalability, and efficiency. While specific examples of reactive extrusion for this compound were not detailed in the search results, the broader concept of continuous solution-phase peptide synthesis is being actively explored. For instance, continuous protocols utilizing T3P® as a coupling reagent in ethyl acetate have demonstrated promising results for Z-protected peptides, indicating a move towards more sustainable and efficient manufacturing processes. sigmaaldrich.com These continuous flow systems allow for precise control over reaction parameters, potentially leading to higher yields and better purity compared to traditional batch methods.

Enzymatic Interactions and Substrate Specificity of Z Ala Phe Ome

Z-Ala-Phe-OMe as an Acyl Donor in Proteolytic Reactions

This compound frequently functions as an activated acyl donor in various proteolytic and peptide synthesis reactions catalyzed by enzymes. This characteristic is central to its utility in both synthetic and mechanistic studies. In enzyme-catalyzed peptide synthesis, this compound can participate in reactions with nucleophiles, such as Phe-OMe, to generate longer peptide chains, including tri- and tetrapeptide derivatives sigmaaldrich.com. Alternatively, in the presence of water, it undergoes hydrolysis to yield Z-Ala-Phe-OH, which is the corresponding carboxylic acid product sigmaaldrich.com.

The mechanism underlying these reactions, particularly for serine and cysteine proteases, involves the formation of an acyl-enzyme intermediate cenmed.comuni-freiburg.delookchem.com. This intermediate is crucial for the transfer of the acyl group from this compound to an acceptor molecule. The use of activated acyl donors like this compound, which is an ester, is particularly advantageous in kinetically controlled enzymatic peptide synthesis, often leading to higher product yields compared to thermodynamically controlled approaches uni-freiburg.de.

For instance, in the synthesis of Z-Ala-Phe-NH2, this compound serves as the activated substrate, with its hydrolysis representing a competing reaction that can reduce the yield of the desired amide product uni-freiburg.de. Similarly, the industrial serine protease Alcalase has been employed with Cbthis compound (an alternative nomenclature for this compound) as an acyl donor to synthesize tripeptides like Cbz-Ala-Phe-Pro-NH2, demonstrating an impressive 85% yield in a significantly reduced reaction time when microwave irradiation was applied cenmed.com.

Hydrolysis Kinetics by Serine Proteases and Cysteine Proteases

The hydrolysis kinetics of this compound have been extensively studied with various serine and cysteine proteases, providing critical insights into their catalytic efficiencies and substrate preferences.

Serine Proteases

This compound serves as a model amide substrate for investigating the hydrolysis of peptides catalyzed by serine proteases chem960.com. Key serine proteases that interact with this compound include:

Alpha-chymotrypsin (αCT): This protease, known for its esterase activity, effectively catalyzes the ester hydrolysis of this compound, converting it into Z-Ala-Phe-OH nih.gov. Studies have shown that immobilized αCT can achieve 99% ester hydrolysis of this compound in 2 hours, outperforming the free enzyme due to reduced autolysis nih.gov.

Alcalase: A commercial subtilisin derived from Bacillus licheniformis, Alcalase is utilized for the C-terminal amidation of this compound. In this process, the hydrolysis of this compound is a competing side reaction uni-freiburg.deuni.lu. Batch production using immobilized Alcalase achieved approximately 95% conversion to Z-Ala-Phe-NH2 from this compound within 24 hours at 30°C uni.lu.

Thermitase: This microbial serine protease has been shown to hydrolyze Z-dipeptide esters, including this compound. Kinetic parameters such as kcat/KM values provide a measure of its catalytic efficiency against these substrates sigmaaldrich.com.

Cysteine Proteases

Cysteine proteases, similar to serine proteases, form acyl intermediates during their catalytic cycle, which facilitates peptide bond synthesis (aminolysis) over hydrolysis under kinetically controlled conditions lookchem.comfishersci.at.

Araujiain: A papain-like cysteine protease, araujiain, can catalyze the synthesis of this compound. However, it also promotes the hydrolysis of this compound to Z-Ala-Phe, particularly over longer reaction times uni.lu. For instance, after 1 hour of reaction, the maximum conversion to this compound was 57.5%, but this decreased over time as the by-product Z-Ala-Phe increased, reaching 32% conversion after 9 hours uni.lu.

Papain: This well-characterized cysteine protease has been demonstrated to catalyze reactions where this compound acts as an acyl donor sigmaaldrich.com.

Subsite Specificity and Secondary Interaction Effects on Enzyme Activity

The interaction between this compound and proteases is significantly influenced by the enzyme's subsite specificity and secondary interaction effects. Protease active sites are typically described by subsites (S and S') that accommodate specific amino acid residues of the substrate. The acyl donor (P-side) binds to the S-subsite, while the acyl acceptor (P'-side) interacts with the S'-binding site. The efficiency of the nucleophilic attack, which leads to peptide bond formation or hydrolysis, is highly dependent on optimal binding within these S' subsites.

For papain, studies indicate a stronger specificity at the S1 subsite for alanine (B10760859) (Ala) compared to phenylalanine (Phe) sigmaaldrich.com. This suggests that the amino acid immediately preceding the scissile bond (P1 position) plays a crucial role in determining substrate recognition and catalytic efficiency.

Research on serine proteases, such as subtilisin BPN', has revealed that secondary interaction effects on hydrolysis are more pronounced when the amino acid residue at the P1 position is less specific for the enzyme. A comparative analysis among various serine enzymes, including subtilisin BPN', elastase, α-chymotrypsin, and trypsin, showed that the impact of secondary interactions diminishes with enzymes exhibiting more stringent substrate specificity.

Human carboxypeptidase Z (CPZ) provides a clear example of stringent subsite specificity. This metallo-carboxypeptidase specifically cleaves substrates and peptides with C-terminal basic amino acids, particularly those containing arginine (Arg) residues. While it efficiently cleaved the fluorescent substrate dansyl-Phe-Ala-Arg, it exhibited no detectable activity against dansyl-Phe-Gly-Arg or dansyl-Phe-Pro-Arg, even at high enzyme concentrations. This highlights the critical role of the P1' residue (the amino acid immediately C-terminal to the scissile bond) in CPZ's substrate recognition.

Comparative Analysis of Different Protease Efficiencies with this compound and Related Substrates

Comparative studies using this compound and structurally related substrates have elucidated the varying efficiencies and specificities of different proteases.

Protease Efficiencies in this compound Synthesis and Hydrolysis:

Protease (Type)Reaction TypeObserved Outcome / EfficiencyConditions / NotesCitation
Papain (Cysteine)Synthesis/HydrolysisActs as catalyst; can lead to oligopeptide formation and Z-Ala-Phe-OH hydrolysis product.Esterolytic activity reinforced at alkaline pH. sigmaaldrich.com
Funastrain (Cysteine)SynthesisMore selective towards this compound conversion, producing fewer oligopeptides compared to papain.Immobilized on polyamide. sigmaaldrich.com
α-Chymotrypsin (Serine)HydrolysisEfficiently catalyzes ester hydrolysis of this compound to Z-Ala-Phe-OH (99% conversion).37°C, 30% acetonitrile (B52724)/buffer, 2 hours reaction time, especially when immobilized. nih.gov
Alcalase (Serine)Amidation/HydrolysisHighly efficient for C-terminal amidation of this compound (approx. 95% Z-Ala-Phe-NH2).30°C, 24 hours, batch production; hydrolysis is a competing reaction. uni-freiburg.deuni.lu
Thermolysin (Metallo)SynthesisCatalyzes synthesis of this compound (66% yield).50°C, 6 hours, in buffer with ammonium (B1175870) sulfate. nih.gov
Araujiain (Cysteine)Synthesis/HydrolysisSynthesizes this compound (57.5% max conversion); also hydrolyzes it to Z-Ala-Phe.50% (v/v) ethyl acetate (B1210297); hydrolysis increases over time. uni.lu

Hydrolysis Kinetics of Z-Dipeptide Esters by Thermitase (Serine Protease):

Thermitase demonstrates varying catalytic efficiencies (kcat/KM values) depending on the amino acid residues at the P1 and P2 positions of Z-dipeptide esters. This highlights the enzyme's sensitivity to the substrate's primary sequence.

Substrate (P1 Variation)kcat/KM (x 10^5) (s^-1 M^-1)Citation
Z-Leu-Leu-OMe9.0 sigmaaldrich.com
Z-Leu-Phe-OMe6.0 sigmaaldrich.com
Z-Leu-Met-OMe6.9 sigmaaldrich.com
Z-Leu-Tyr-OMe1.9 sigmaaldrich.com
Z-Leu-Ala-OMe1.3 sigmaaldrich.com
Z-Leu-Val-OMe0.1 sigmaaldrich.com
Z-Leu-Pro-OMe0.01 sigmaaldrich.com
Z-Leu-Ile-OMe0.008 sigmaaldrich.com
Substrate (P2 Variation)kcat/KM (x 10^5) (s^-1 M^-1)Citation
Z-Val-Phe-OMe29.0 sigmaaldrich.com
Z-Phe-Phe-OMe10.0 sigmaaldrich.com
Z-Pro-Phe-OMe7.4 sigmaaldrich.com
This compound6.9 sigmaaldrich.com
Z-Gly-Phe-OMe1.8 sigmaaldrich.com
Z-Ala-Ala-OMe16.0 sigmaaldrich.com
Z-Val-Ala-OMe7.7 sigmaaldrich.com
Z-Gly-Ala-OMe0.8 sigmaaldrich.com

Subsite Specificity of Human Carboxypeptidase Z (CPZ):

Human CPZ exhibits distinct substrate preferences, cleaving only specific dansylated tripeptides efficiently.

SubstrateCleavage by CPZ (Relative Activity)Citation
dansyl-Phe-Ala-ArgEfficiently cleaved
dansyl-Phe-Gly-ArgNo activity detected
dansyl-Phe-Pro-ArgNo activity detected

Related Substrates and Enzyme Performance:

Studies comparing this compound with other related substrates have further illuminated protease specificities. For example, studies with subtilisin BPN', α-chymotrypsin, trypsin, and elastase have utilized substrates such as Ac-(Ala)m-Phe-OMe, Z-(Ala)m-Lys-OMe, and Ac-(Ala)m-Ala-OMe (where m = 0, 1, or 2) to investigate the effect of peptide chain elongation on the N-terminal side of the cleavage point. These studies indicated that the effect of secondary interaction on hydrolysis is less pronounced for enzymes with more stringent specificity.

Furthermore, investigations into dipeptide syntheses using commercial porcine pancreatic lipase (B570770) (PPL) preparations with Z-L-X-OMe (where X represents various amino acids like Asp, Tyr, Phe, Arg, Lys, or Thr) and glycine (B1666218) amide as nucleophiles, revealed that contaminant proteases within the PPL preparations, rather than the lipase itself, were likely the primary catalysts for peptide bond formation. This underscores the importance of enzyme purity and the potential for co-existing proteolytic activities to influence reaction outcomes.

Advanced Analytical Techniques in Z Ala Phe Ome Research

Chromatographic Separations and Purity Assessment (e.g., High-Performance Liquid Chromatography - HPLC, Reversed-Phase HPLC - RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis and purification of Z-Ala-Phe-OMe. Specifically, Reversed-Phase HPLC (RP-HPLC) is the most common modality used for assessing the purity of this protected dipeptide.

In RP-HPLC, the separation is based on the hydrophobic interactions between the analyte and the stationary phase. This compound, being a moderately hydrophobic molecule due to its benzyl (B1604629) and phenyl groups, is well-retained on nonpolar stationary phases, such as the widely used C18 (octadecylsilane) columns. The mobile phase typically consists of a mixture of water and an organic solvent, most commonly acetonitrile (B52724) or methanol (B129727), with additives like trifluoroacetic acid (TFA) to improve peak shape and resolution.

The purity of a this compound sample is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all detected peaks. A pure sample will ideally show a single, sharp, and symmetrical peak. The presence of additional peaks may indicate starting materials, by-products from the coupling reaction, or degradation products. The retention time of the main peak serves as a qualitative identifier under specific chromatographic conditions. Detection is typically performed using a UV detector, as the phenyl and benzyloxycarbonyl groups in the molecule have strong absorbance in the UV range, generally around 210-220 nm and also near 254 nm.

Table 1: Typical RP-HPLC Conditions for this compound Purity Analysis
ParameterTypical Condition
Column C18 (Octadecyl), 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Linear gradient, e.g., 30% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm or 254 nm
Column Temperature Ambient or controlled (e.g., 25-40 °C)

Mass Spectrometry for Product Characterization and Verification (e.g., LC/ESI-MS)

Mass spectrometry (MS) is a powerful technique used to confirm the molecular weight of this compound, thus verifying its identity. Electrospray ionization (ESI) is a particularly suitable "soft" ionization method for peptides and protected peptides, as it minimizes fragmentation and typically produces intact molecular ions. bmrb.io When coupled with liquid chromatography (LC/ESI-MS), it allows for the mass analysis of peaks separated by HPLC, providing an orthogonal method of verification.

The molecular formula of this compound is C₂₁H₂₄N₂O₅, with a monoisotopic mass of 384.17 Da. uobasrah.edu.iq In ESI-MS, the compound is typically observed as protonated molecules ([M+H]⁺) or as adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), which are often present as trace ions from glassware or solvents. High-resolution mass spectrometry (HRMS) can determine the mass of these ions with high accuracy (typically to within 5 ppm), allowing for the unambiguous confirmation of the elemental composition.

Table 2: Calculated m/z Values for this compound Adducts in ESI-MS
Adduct IonMolecular FormulaCalculated Monoisotopic Mass (m/z)
[M+H]⁺[C₂₁H₂₅N₂O₅]⁺385.1758
[M+Na]⁺[C₂₁H₂₄N₂O₅Na]⁺407.1577
[M+K]⁺[C₂₁H₂₄N₂O₅K]⁺423.1317

Spectroscopic Methods for Structural Elucidation (e.g., NMR, CD)

Spectroscopic techniques provide detailed information about the covalent structure and conformation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful method for the complete structural elucidation of organic molecules in solution. Both ¹H NMR and ¹³C NMR are used to confirm the presence of all expected functional groups and to verify the connectivity of the atoms within the this compound molecule.

¹H NMR spectra provide information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. Key signals would include the methyl protons of the alanine (B10760859) side chain, the α-protons of both amino acids, the β-protons of phenylalanine, the methyl ester protons, the benzylic protons of the Z-group, and the aromatic protons from both the phenylalanine side chain and the Z-group. libretexts.org

¹³C NMR spectra reveal the number of chemically distinct carbon atoms. Expected signals include those for the carbonyl carbons of the peptide bond, ester, and carbamate, the aromatic carbons, the α- and β-carbons of the amino acid residues, and the methyl carbons. nih.gov

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (in CDCl₃)
Assignment¹H NMR (ppm)¹³C NMR (ppm)
Ala-CH₃~1.4~18-20
Phe-CH₂ (β)~3.1~38
-OCH₃ (Ester)~3.7~52
Ala-CH (α)~4.4~50
Phe-CH (α)~4.8~53
Z-CH₂~5.1~67
Amide NHs~5.3 (Ala), ~6.7 (Phe)N/A
Aromatic CHs (Phe & Z)~7.1-7.4~127-136
C=O (Amide, Ester, Z)N/A~156 (Z), ~171 (Ester), ~172 (Amide)

Circular Dichroism (CD) Spectroscopy is a valuable technique for studying the secondary structure and conformational properties of peptides and proteins in solution. springernature.comamericanpeptidesociety.org By measuring the differential absorption of left- and right-circularly polarized light in the far-UV region (190-250 nm), CD spectroscopy can provide insight into the peptide's backbone conformation. acs.org While small, flexible peptides like this compound may not adopt a stable, well-defined secondary structure like an α-helix or β-sheet, CD can still be used to study its conformational preferences. The spectrum can indicate the presence of turn-like structures or a predominantly random coil conformation. cornell.edu Furthermore, CD can be used to monitor conformational changes induced by different solvents or temperature, providing valuable data on the molecule's structural dynamics. hepvs.ch

Chiral Analysis for Stereochemical Integrity Assessment (e.g., Marfey's Method, Phenylglycine Methyl Ester - PGME Method)

Ensuring the stereochemical integrity of this compound is critical, as racemization of the L-alanine or L-phenylalanine residues during synthesis can lead to the formation of diastereomers (Z-D-Ala-L-Phe-OMe, Z-L-Ala-D-Phe-OMe, or Z-D-Ala-D-Phe-OMe). Chiral analysis methods are employed to detect and quantify such impurities.

Marfey's Method is a widely used technique for determining the absolute configuration of amino acids. acs.org The method involves two main steps:

Acid Hydrolysis: The peptide is completely hydrolyzed (e.g., using 6 M HCl) to break it down into its constituent amino acids (alanine and phenylalanine).

Derivatization and Analysis: The resulting amino acid mixture is reacted with Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA). researchgate.net This chiral reagent forms diastereomeric derivatives with the L- and D-amino acids. These diastereomers can then be readily separated and quantified using standard RP-HPLC. The L-amino acid derivatives typically have different retention times than the D-amino acid derivatives, allowing for the detection of any racemization that may have occurred. nih.gov

Phenylglycine Methyl Ester (PGME) Method is another approach for determining the absolute configuration of chiral acids. Similar to Marfey's method, it would be applied after the complete hydrolysis of this compound. The resulting free carboxylic acid of the amino acids can be coupled to a chiral amine, such as (S)-phenylglycine methyl ester. This reaction forms diastereomeric amides that can be separated by chromatography (HPLC or GC), allowing for the determination of the enantiomeric purity of the original amino acids.

These methods provide a robust assessment of the stereochemical purity of this compound, confirming that the synthesis and handling procedures have not compromised the intended L-configuration of the amino acid residues.

Research Applications and Rational Design of Z Ala Phe Ome Derivatives

Z-Ala-Phe-OMe as a Fundamental Building Block in Complex Peptide Synthesis

This compound and its derivatives are widely utilized as fundamental building blocks in the synthesis of more complex peptides. chemimpex.comchemimpex.com The Z-group at the N-terminus provides crucial protection against unwanted reactions during the step-by-step assembly of a peptide chain, while the methyl ester at the C-terminus activates the carboxyl group for subsequent coupling reactions.

In enzymatic peptide synthesis, this compound can act as an acyl donor. researchgate.net For instance, research has demonstrated its use in reactions where it provides the Z-Ala-Phe- moiety to an incoming amino acid or peptide nucleophile. A significant area of study involves the synthesis of this compound itself, often catalyzed by enzymes like thermolysin. rsc.org This process not only produces the dipeptide but also serves as a model reaction for studying enzyme kinetics and optimizing reaction conditions. In one such study, thermolysin was used to catalyze the reaction between Z-Ala-OH and Phe-OMe HCl, yielding 66% of precipitated, salt-free this compound after 6 hours at 50°C. rsc.org This enzymatic approach is presented as a "green" technology, offering an environmentally cleaner route to peptide synthesis. rsc.org

Subsequent enzymatic steps can modify the synthesized dipeptide; for example, α-bovine chymotrypsin (B1334515) can hydrolyze the methyl ester of this compound to produce Z-Ala-Phe-OH. rsc.org Furthermore, this compound is a precursor in the synthesis of other derivatives, such as Z-Ala-Phe-NH2, through enzyme-catalyzed ammonolysis. researchgate.net

Table 1: Example of Enzymatic Synthesis of this compound rsc.org
ParameterDescription
ReactionZ-Ala-OH + Phe-OMe·HCl → this compound + H₂O
CatalystFree thermolysin
Acyl DonorZ-Ala-OH
Acyl AcceptorPhe-OMe·HCl
Temperature50°C (Optimum)
Reaction Time6 hours
Yield66% (precipitated product)

Development of Peptidomimetics Based on this compound Scaffolds

While peptides are crucial for many biological processes, their therapeutic use is often limited by poor metabolic stability and low bioavailability. diva-portal.orgcore.ac.uk To overcome these issues, researchers develop peptidomimetics—molecules that mimic the structure and function of natural peptides but have modified chemical features for improved drug-like properties. diva-portal.orgsigmaaldrich.com The this compound structure can serve as a starting scaffold for the rational design of such peptidomimetics. rsc.org

The development of peptidomimetics involves altering the peptide backbone or side chains. nih.gov These modifications aim to create molecules that can still interact with the biological target but are less susceptible to degradation by proteases. Strategies include replacing amide bonds with more stable isosteres or incorporating non-canonical amino acids. diva-portal.orgcore.ac.uknih.gov

A primary strategy in creating peptidomimetics is the incorporation of unnatural amino acids (UAAs) into a peptide sequence. nih.govnih.gov This approach expands the chemical diversity far beyond the 20 canonical amino acids, allowing for the fine-tuning of a molecule's properties. sigmaaldrich.comnih.gov When applied to a scaffold like this compound, UAAs can be used to introduce conformational constraints, alter polarity, or add novel functional groups for probing biological systems. nih.govnih.gov

Examples of UAAs used to modify peptide structures include:

α,β-Dehydroamino Acids: These residues, such as α,β-dehydrophenylalanine (ΔZ-Phe), introduce a double bond into the backbone, creating a more rigid and planar structure. nih.govacs.org This rigidity can lock the peptide into a specific bioactive conformation.

α,α-Disubstituted Amino Acids: Residues like 1-aminocyclohexane-1-carboxylic acid (Ac6c) constrain the peptide backbone, influencing its folding into specific secondary structures like helices or turns. nih.gov

Backbone Modifications: The peptide bond itself can be replaced by isosteres such as 1,3,4-oxadiazoles, which are resistant to enzymatic hydrolysis. core.ac.uk

Table 2: Examples of Unnatural Amino Acid (UAA) Incorporation for Property Modulation
UAA/Modification TypeExamplePurpose/EffectReference
α,β-Dehydroamino Acidsα,β-dehydrophenylalanine (ΔZ-Phe)Introduces conformational constraints, promotes turn/helix formation. nih.gov
N-Alkylated Amino AcidsSarcosineIncreases lipophilicity, improves pharmacokinetic properties. nih.gov
Heterocyclic Scaffolds1,3,4-OxadiazoleReplaces peptide bond to increase hydrolytic resistance. core.ac.uk
Isotopically Labeled UAAsp-methoxyphenylalanine (OMePhe)Acts as a site-specific NMR probe for studying protein structure and ligand binding. nih.gov

The rational design of peptidomimetics from scaffolds such as this compound follows key principles aimed at enhancing biological activity and resistance to enzymatic degradation.

Increased Rigidity and Conformational Constraint: Natural peptides are often highly flexible, which can lead to non-specific receptor binding and susceptibility to proteolysis. By incorporating bulky cycloalkyl groups or α,β-dehydroamino acids, the peptide's conformational freedom is reduced. nih.govnih.gov This can pre-organize the molecule into its bioactive shape, enhancing binding affinity for its target and making it a poorer substrate for proteases. nih.gov

Amide Bond Isosteres: The peptide bond is the primary target for proteolytic enzymes. Replacing this bond with non-natural linkers is a common strategy to increase stability. nih.gov Isosteres such as thioamides, triazoles, and other heterocycles mimic the geometry of the amide bond but are not recognized or cleaved by proteases. diva-portal.orgcore.ac.uknih.gov

This compound in the Elucidation of Protein-Ligand Interactions and Enzymatic Processes

The dipeptide this compound and its close analog Z-Ala-Phe-OH are valuable tools for studying enzymatic processes and protein-ligand interactions. chemimpex.comchemimpex.com Its synthesis is frequently used as a model reaction to characterize the catalytic behavior of various proteases, such as thermolysin, papain, and funastrain. rsc.orgunlp.edu.ar By monitoring the formation of this compound from its precursors (e.g., Z-Ala-OH and Phe-OMe), researchers can assess enzyme activity, substrate specificity, and the influence of reaction conditions like organic solvents and pH. unlp.edu.ar

For example, comparative studies between papain and funastrain in the synthesis of this compound revealed differences in their selectivity and the formation of byproducts like oligopeptides. unlp.edu.ar The reaction can be kinetically controlled using an activated acyl donor or thermodynamically controlled, and the balance between synthesis and hydrolysis (the breakdown of the product) provides insight into the enzyme's mechanism. core.ac.ukresearchgate.net

Furthermore, peptide fragments containing a Phe-OMe terminus have been incorporated into larger molecules designed as inhibitors to probe the active sites of enzymes. medchemexpress.com In one study, a complex peptide inhibitor, AHHpA-Ala-Leu-Val-Phe-OMe, was used to understand the binding mode of substrates to the enzyme methionine aminopeptidase. pnas.org This demonstrates how dipeptide units like Ala-Phe-OMe can be part of larger molecular probes to elucidate the structural basis of enzyme catalysis. pnas.org

Biotechnological Applications in Recombinant Protein Expression Systems

In biotechnology, derivatives like Z-Ala-Phe-OH are used in the production of recombinant proteins, where they can help enhance the efficiency of protein expression systems. chemimpex.com The principles underlying the use of this compound in peptide synthesis are extended to advanced biotechnological applications, particularly in the site-specific incorporation of unnatural amino acids into proteins. nih.govgoogle.com

This technology allows for the production of proteins with novel properties or spectroscopic probes at defined positions. nih.govuni-konstanz.de It relies on expressing the protein of interest in a system that also contains an engineered, orthogonal aminoacyl-tRNA synthetase and its corresponding tRNA. nih.govgoogle.com This specialized pair recognizes a specific unnatural amino acid—which is supplied in the culture medium—and incorporates it into the growing polypeptide chain at a designated codon (e.g., an amber stop codon). nih.govuni-konstanz.de While this compound is not directly incorporated, the chemical synthesis of the required UAAs and modified peptide chains relies on the same fundamental building blocks and protective group strategies that are central to the chemistry of this compound. This powerful technique enables detailed NMR studies of large proteins, the investigation of protein-ligand interactions, and the engineering of proteins with enhanced catalytic functions or stability. nih.govnih.govuni-konstanz.de

Peptide Degradation Pathways Relevant to Z Ala Phe Ome Structure

Hydrolytic Degradation Mechanisms

Hydrolysis is a primary pathway for peptide degradation, involving the cleavage of bonds by the addition of water. In peptides, both the peptide (amide) bonds and ester groups are susceptible to hydrolysis.

The uncatalyzed hydrolysis of a peptide bond is an exceedingly slow process under physiological conditions, with a half-life estimated to be in the hundreds of years. wikipedia.org However, the rate is significantly accelerated by catalysts such as acids, bases, or enzymes (proteases). wikipedia.org Standard laboratory procedures, for instance, use strong acids like 6M hydrochloric acid at elevated temperatures for extended periods to completely break down a peptide into its constituent amino acids for analytical purposes. wikipedia.org

The specific amino acid sequence can influence the rate of hydrolysis. For example, peptide bonds involving aspartic acid, such as Asp-Pro or Asp-Gly sequences, are known to be particularly labile and prone to cleavage under acidic conditions.

Enzymatic hydrolysis is highly specific. Proteases recognize and cleave at particular amino acid sequences. The Ala-Phe linkage in Z-Ala-Phe-OMe is a potential target for certain enzymes. Chymotrypsin (B1334515), for instance, preferentially cleaves peptide bonds C-terminal to aromatic amino acids like phenylalanine. wikipedia.org Conversely, elastase targets the peptide bond after small, non-polar residues such as alanine (B10760859). wikipedia.org

In addition to the peptide bond, the C-terminal methyl ester group of this compound is also subject to hydrolysis. This reaction can be catalyzed by bases or enzymes with esterase activity. The enzyme α-chymotrypsin, known for its proteolytic activity, also functions as an esterase and can efficiently hydrolyze the methyl ester of this compound to yield Z-Ala-Phe-OH. rsc.orgthieme-connect.de

Racemization during Synthesis and under Specific Storage Conditions

Racemization is the process by which a chiral amino acid residue loses its stereochemical integrity, converting from a pure L- or D-enantiomer into a mixture of both. This is a major concern in peptide synthesis, as the biological activity of peptides is highly dependent on their specific three-dimensional structure. highfine.com

The primary mechanism for racemization during peptide synthesis involves the formation of an oxazol-5(4H)-one intermediate. mdpi.com When the carboxyl group of an N-protected amino acid or peptide is activated for coupling, the activated carbonyl is susceptible to intramolecular attack by the oxygen of the preceding peptide bond, forming the oxazolone (B7731731) ring. The α-proton of the amino acid residue in this ring is highly acidic and can be easily abstracted by a base, leading to a loss of stereochemistry. mdpi.com A secondary mechanism involves the direct abstraction of the α-proton by a base, which is more likely for residues with inherently acidic α-protons. mdpi.com

The extent of racemization is influenced by several factors, including the type of coupling reagent, the base used, solvent, temperature, and the specific amino acid residues involved. This compound and related dipeptides are frequently used as models to quantify the degree of racemization under various synthetic conditions. oup.com Studies have shown that sterically hindered organic bases, such as 2,4,6-collidine (TMP), tend to produce less racemization compared to less hindered bases like triethylamine (B128534). highfine.com Furthermore, the use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives is a common strategy to suppress racemization when using carbodiimide-based coupling reagents. highfine.com

Model Peptide SynthesizedCoupling Conditions (Reagent + Base)Racemization (%)Reference
Z-Phe-Val-Ala-OMeDCC + NMM14.6 highfine.com
Z-Phe-Val-Ala-OMeDCC + DIEA27.8 highfine.com
Z-Phe-Val-Ala-OMeDCC + TMP1.6 highfine.com
Z-Phe-Ala-OMeCDMT15 mdpi.com
This compoundDCC + Compound 8*Not Detected oup.com

*Compound 8 refers to 1-hydroxy-5,6-dimethyl-2(1H)-pyrazinone, a novel additive.

Formation of Diketopiperazines and Pyroglutamic Acid in Related Peptides

Intramolecular cyclization represents another significant degradation pathway for peptides, leading to the formation of stable ring structures such as diketopiperazines and pyroglutamic acid.

Diketopiperazines (DKPs) are six-membered rings formed from the cyclization of a dipeptide unit. wikipedia.org This is a particularly common side reaction for dipeptide esters. mdpi.com In the context of this compound, DKP formation would typically occur after the removal of the N-terminal benzyloxycarbonyl (Z) protecting group. The resulting free dipeptide ester, H-Ala-Phe-OMe, possesses a nucleophilic N-terminal amino group that can readily attack the electrophilic carbonyl carbon of the C-terminal methyl ester. This intramolecular aminolysis reaction releases a molecule of methanol (B129727) and forms the cyclic dipeptide, cyclo(Ala-Phe). rsc.org The propensity for DKP formation is a well-known challenge in peptide synthesis, especially during the deprotection of dipeptide esters or when a proline residue is in the second position of a peptide chain. rsc.orgnih.gov

Pyroglutamic acid (pGlu) is formed from the intramolecular cyclization of an N-terminal glutamine (Gln) or, less readily, glutamic acid (Glu) residue. thieme-connect.demesalabs.com The side-chain amide of Gln or the side-chain carboxyl of Glu attacks the N-terminal α-amino group, forming a five-membered lactam ring and eliminating ammonia (B1221849) or water, respectively. acs.org This modification can happen spontaneously during synthesis, purification, or storage, particularly under acidic conditions. mdpi.com The formation of pGlu is significant as it neutralizes the charge of the N-terminus and can block the peptide from being sequenced by methods like Edman degradation. thieme-connect.de

Since this compound contains a protected N-terminal alanine and lacks any glutamine or glutamic acid residues, the formation of pyroglutamic acid is not a direct degradation pathway for this compound. This type of degradation is, however, a critical consideration for any peptide that contains Gln or Glu at its N-terminus.

Concluding Perspectives and Future Research Directions

Emerging Methodologies in Z-Ala-Phe-OMe Synthesis and Functionalization

Recent advancements in peptide synthesis have focused on developing more efficient, environmentally friendly, and selective methods for producing this compound and its derivatives. Biocatalysis has emerged as a promising route, offering advantages such as high stereoselectivity and milder reaction conditions compared to traditional chemical synthesis.

One notable approach involves the enzymatic synthesis of this compound. For instance, thermolysin has been successfully employed to catalyze the peptide bond formation between Z-Ala-OH and Phe-OMe·HCl. Studies have shown that this reaction can achieve substantial yields, with an optimal temperature of approximately 50 °C leading to a 66% yield of this compound, which precipitates from the reaction medium, simplifying purification. nih.govebi.ac.uk This method highlights the potential for greener synthetic routes in peptide chemistry.

Further functionalization of this compound has also seen significant progress, particularly in the conversion of its C-terminal methyl ester to an amide. Enzymatic amidation using proteases like Alcalase 2.4 L FG (a commercial preparation of Subtilisin A) has proven highly effective. This process typically involves the reaction of this compound with an ammonium (B1175870) source, such as ammonium carbamate, in organic media with low water content. Optimized conditions have demonstrated high conversion rates, yielding up to 87-95% of Z-Ala-Phe-NH₂ after 21-24 hours at 30 °C. csic.esnih.govsigmaaldrich.com The immobilization of these enzymes, for example, within sol-gel matrices, further enhances their reusability and operational stability, paving the way for continuous production processes. csic.essigmaaldrich.com

Another important functionalization is the hydrolysis of the methyl ester to the free carboxylic acid, Z-Ala-Phe-OH, which can be catalyzed by enzymes such as α-bovine chymotrypsin (B1334515). nih.govebi.ac.uk This versatility in enzymatic transformations underscores the adaptability of this compound as a synthetic precursor.

Beyond traditional protecting group manipulations, emerging methodologies include site-selective C-H functionalization of peptides. While not exclusively demonstrated for this compound, palladium-catalyzed C(sp²)-H acylation of phenylalanine-containing peptides with aldehydes represents a significant advancement. ivfstore.com Such methods allow for the introduction of new functional groups at specific positions within the peptide backbone, offering avenues for creating novel this compound derivatives with tailored properties. Similarly, macrocyclization strategies utilizing C(sp³)-H activation are being explored to generate cyclic peptides with unique hydrocarbon linkages, which could be applied to this compound to enhance its stability or modify its biological activity. fishersci.ca

The following table summarizes key enzymatic synthesis and functionalization parameters for this compound:

ProcessEnzyme/CatalystSubstrate(s)Product(s)ConditionsYield (%)Citation
Peptide Bond FormationThermolysinZ-Ala-OH, Phe-OMe·HClThis compound50 °C, buffer66 nih.govebi.ac.uk
C-Terminal AmidationAlcalase 2.4 L FG (Subtilisin A)This compound, Ammonium CarbamateZ-Ala-Phe-NH₂30 °C, ButOH/DMF (82.5:17.5), 0.2% water87-95 csic.esnih.govsigmaaldrich.com
Ester Hydrolysisα-Bovine ChymotrypsinThis compoundZ-Ala-Phe-OH37 °C, 30% acetonitrile (B52724)/bufferNot specified nih.govebi.ac.uk

Synergistic Approaches Combining Computational Modeling and Experimental Validation in Peptide Design

The design and optimization of peptides, including derivatives like this compound, are increasingly benefiting from a synergistic integration of computational modeling and experimental validation. This combined approach accelerates the discovery and development of peptides with desired properties by reducing the need for extensive empirical screening. tcichemicals.comnih.gov

Computational methods play a pivotal role in predicting peptide behavior and interactions. Bioinformatic approaches are used to generate targeted peptide libraries, significantly narrowing down the vast sequence space for investigation. tcichemicals.com Molecular docking simulations are employed to evaluate the binding affinities of peptides with target proteins, providing initial insights into potential interactions. nih.gov More advanced techniques, such as molecular dynamics (MD) simulations, offer atomistic-level understanding of peptide-protein interactions, allowing researchers to explore binding affinities, conformational changes, and the stability of peptide complexes over time. nih.govnih.gov Furthermore, binding free energy calculations derived from these simulations can quantify the strength of interactions, guiding the selection of promising candidates. nih.gov

The advent of machine learning and artificial intelligence (AI) tools, including long short-term memory (LSTM) models, is revolutionizing peptide design. These algorithms can learn the underlying "grammar" of peptide sequences and predict high-affinity binders or even "hallucinate" novel peptide folds. tcichemicals.comnih.govinvivochem.cn For example, LSTM models have been successfully used to design antimicrobial peptides, with experimentally validated broad-spectrum activity against multidrug-resistant bacterial pathogens. invivochem.cn

Experimental validation is crucial to confirm and refine the predictions made by computational models. High-throughput binding affinity measurements, such as those obtained through competitive binding studies, are used to rank selected sequences. tcichemicals.com Techniques like X-ray crystallography provide high-resolution structural data of peptide-protein complexes, offering direct validation of predicted binding modes. nih.gov Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are widely used to experimentally quantify binding kinetics and thermodynamics, directly testing the potency of computationally designed peptides. nih.govfishersci.ca Beyond biological interactions, experimental methods like electrical characterization (e.g., using sprayed graphene field effect transistors) and Atomic Force Microscopy (AFM) are employed to validate the binding affinities of peptides to inorganic surfaces. fishersci.ca

This iterative cycle, where computational predictions guide experimental design and experimental results inform and refine computational models, is a powerful paradigm for rational peptide design. For instance, in the design of Bax-inhibiting peptides, rational design combined with molecular dynamics simulations and binding free energy calculations accurately predicted high-affinity binders, which were subsequently confirmed by experimental testing. nih.gov

Expanding the Scope of this compound Research in Chemical Biology and Advanced Materials Science

The versatility of this compound extends its research scope into diverse fields, notably chemical biology and advanced materials science.

In chemical biology , this compound and its derivatives serve as valuable tools for understanding biological processes and developing novel therapeutics. Related dipeptide derivatives, such as Z-Ala-Phe-OH, are widely utilized in pharmaceutical research for designing and optimizing peptide-based drugs. These compounds are particularly relevant for targeting specific biological pathways implicated in various conditions, including oncology and metabolic disorders. labsolu.cafishersci.ca They also find application in biotechnology, enhancing the stability and efficacy of therapeutic proteins, and in diagnostics, where modified peptides can function as biomarkers for early disease detection. labsolu.cafishersci.ca Furthermore, this compound and similar dipeptides are employed in biochemical assays and as analytical standards, facilitating the study of protein interactions and enzymatic processes. fishersci.ca The fluoromethyl ketone derivative Z-Phe-Ala-FMK, for example, has been shown to act as an immunosuppressive agent by inhibiting T cell activation and proliferation, and as an inhibitor of lysosomal cysteine proteases, demonstrating potential in reducing cancer cell invasion.

In advanced materials science , peptides, including dipeptides like this compound, are gaining increasing attention as fundamental building blocks for the creation of novel functional materials. The intrinsic ability of short peptides to self-assemble into ordered nanostructures, such as hydrogels, nanofibers, and nanoparticles, makes them highly attractive for applications ranging from tissue engineering scaffolds to drug delivery systems. While specific materials applications of this compound itself are not extensively documented, its nature as a dipeptide with well-defined structural features positions it as a promising candidate for exploring self-assembly phenomena. The incorporation of protective groups like Z and methyl esters can modulate the self-assembly properties by influencing hydrophobicity and intermolecular interactions, allowing for fine-tuning of material characteristics. The development of green synthetic routes for this compound, as discussed in Section 8.1, further aligns with the growing demand for sustainable and biocompatible materials. Future research could investigate the self-assembly behavior of this compound under various conditions, explore its potential as a component in hybrid materials, or functionalize it to impart specific properties for advanced applications in areas such as biosensors, smart materials, and regenerative medicine.

Q & A

Q. What are the primary synthetic methodologies for Z-Ala-Phe-OMe, and how do solvent systems influence reaction outcomes?

this compound is synthesized via enzymatic catalysis using proteolytic extracts (e.g., papain from Carica papaya or funastrain from Funastrum clausum) under equilibrium- or kinetically controlled conditions. Solvent choice significantly impacts yield and byproduct formation. For example:

  • Thermodynamic control in acetonitrile (water activity, aw ~0.12) with triethylamine (TEA) or Na2CO3 favors product formation.
  • Ethyl acetate (aw ~0.75) supports both equilibrium and kinetic synthesis but may increase oligopeptide byproducts .

Q. Which analytical techniques are essential for characterizing this compound and its oligopeptide byproducts?

Key methods include:

  • Reverse-phase HPLC for purity assessment.
  • NMR spectroscopy (1H and 13C) to confirm peptide bond formation and stereochemistry.
  • Mass spectrometry (MS) to identify oligopeptide chains (e.g., tripeptides observed in synthesis).
    Standard protocols for data reporting should follow guidelines in Beilstein Journal of Organic Chemistry (e.g., detailed experimental sections, supplementary data) .

Advanced Research Questions

Q. How do differences in enzyme selectivity between papain and funastrain affect this compound synthesis?

Funastrain exhibits higher selectivity, reducing oligopeptide byproducts compared to papain. This is attributed to structural variations in the enzyme active site, which influence substrate binding. To validate this:

  • Perform molecular docking simulations to compare enzyme-substrate interactions.
  • Use kinetic assays (e.g., Michaelis-Menten parameters) to quantify catalytic efficiency.
  • Reference solvent optimization strategies from comparative studies (e.g., ethyl acetate vs. acetonitrile) .

Q. How can researchers reconcile contradictions in solvent effects reported across this compound synthesis studies?

Contradictions often arise from variations in water activity (aw), enzyme immobilization methods, or buffer systems. To address this:

  • Conduct controlled experiments isolating variables (e.g., aw adjustment via salt hydrate pairs).
  • Cross-reference findings with studies using standardized protocols (e.g., Guidance for Obtaining Representative Laboratory Analytical Subsamples) to ensure reproducibility .

Q. What methodological frameworks are recommended for designing studies on this compound’s applications in peptide engineering?

Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to:

  • Define gaps (e.g., limited data on long-term stability of this compound).
  • Align hypotheses with catalytic mechanism studies or industrial biocatalyst development.
    Ensure questions are neither overly broad nor narrow to maintain scientific rigor .

Q. What strategies minimize oligopeptide byproduct formation during this compound synthesis?

  • Optimize solvent systems : Lower aw in acetonitrile reduces hydrolysis.
  • Immobilize enzymes : Polyamide-supported catalysts improve reusability and reduce nonspecific binding.
  • Additive screening : Borate buffers (40 mM) enhance funastrain selectivity .

Methodological and Ethical Considerations

Q. How should researchers handle data discrepancies in peptide yield calculations?

Follow error propagation guidelines to report uncertainties in yield measurements. For example:

  • Calculate standard error from triplicate experiments.
  • Disclose instrument calibration methods (e.g., HPLC detector linearity checks) per Guidance for Representative Laboratory Subsamples .

Q. What ethical practices are critical when publishing this compound synthesis data?

  • Avoid selective reporting of high-yield trials; include all replicates.
  • Cite prior work comprehensively (e.g., papain vs. funastrain comparisons) to maintain academic integrity.
  • Adhere to Beilstein Journal’s requirements for supplementary data accessibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.